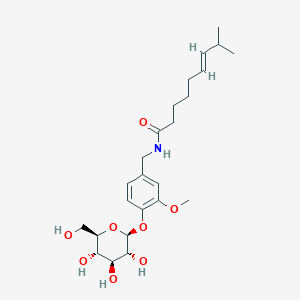

Capsaicin beta-D-Glucopyranoside

Description

Contextualization within Capsaicinoid Glycoside Biochemistry and Phytochemistry

Capsaicinoids, the compounds responsible for the pungency of chili peppers, are synthesized in the placental tissue of Capsicum fruits. nih.gov The biosynthesis of capsaicin (B1668287) involves the condensation of vanillylamine (B75263) with a fatty acid, a reaction catalyzed by the enzyme capsaicin synthase. nih.govexpasy.org Capsaicin beta-D-Glucopyranoside is a naturally occurring glycoside of capsaicin, first identified in the fruit of the Capsicum annuum cultivar 'High Heat'. mdpi.com The presence of such glycosides suggests that glycosylation is a natural metabolic pathway in Capsicum plants for modifying capsaicinoids. nih.gov This process of attaching a sugar moiety, in this case, glucose, to the capsaicin molecule alters its physicochemical properties. akjournals.com

The field of phytochemistry has long been interested in the diverse array of secondary metabolites produced by plants. The discovery of capsaicinoid glycosides added a new layer to the understanding of Capsicum biochemistry, indicating that the plant not only produces pungent compounds but also modifies them, potentially to alter their solubility, stability, or biological activity. nih.govakjournals.com

Academic Significance and Research Rationale for Glycosylated Capsaicinoids

The primary impetus for research into glycosylated capsaicinoids, including this compound, stems from the inherent properties of the parent compound, capsaicin. While capsaicin has demonstrated a range of pharmacological activities, its intense pungency and poor water solubility limit its broader applications in the food and pharmaceutical industries. akjournals.comptfarm.pl

Glycosylation offers a potential solution to these challenges. The addition of a hydrophilic sugar molecule, such as glucose, to the capsaicin structure significantly increases its water solubility and has been shown to dramatically reduce its pungency. akjournals.com This opens up possibilities for using capsaicin's beneficial properties in a more palatable and bioavailable form. The academic significance, therefore, lies in the potential to develop novel food additives, and other applications by harnessing the biological activities of capsaicin without its characteristic heat. akjournals.com

Evolution of Research Perspectives on this compound

Research on this compound has evolved from initial discovery and characterization to a more focused exploration of its synthesis and potential applications. Early studies centered on the isolation and structural elucidation of this and other capsaicinoid glycosides from various pungent cultivars of Capsicum. mdpi.com

Following its identification, research efforts shifted towards understanding and replicating its formation. This led to investigations into both enzymatic and cell-based synthesis methods. Scientists have successfully used enzymes like β-glucosidase and cultured plant cells to glycosylate capsaicin, producing this compound and other related compounds. researchgate.net This transition from natural product isolation to controlled synthesis marks a significant step in making these compounds more accessible for further study and potential commercial use.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound encompasses several key areas:

Natural Occurrence and Distribution: Researchers have investigated the presence and concentration of this compound in different varieties of chili peppers, finding a positive correlation between the levels of capsaicin and its glucoside. mdpi.com

Biochemical Synthesis: A significant portion of research is dedicated to the enzymatic and biotechnological production of this compound. This includes the use of various enzymes and plant cell cultures to achieve efficient glycosylation of capsaicin. researchgate.net

Physicochemical Properties: Studies have focused on characterizing the properties of this compound, with a particular emphasis on its increased water solubility and reduced pungency compared to capsaicin. akjournals.comguidechem.com

Comparative Analysis: The properties and potential of this compound are often evaluated in comparison to its parent compound, capsaicin, and other capsaicinoid derivatives.

Research Findings on Capsaicinoid Glycosides

The following tables summarize key research findings related to the synthesis and properties of capsaicinoid glycosides.

Table 1: Enzymatic and Cell-Based Synthesis of Capsaicin Glycosides

| Method | Organism/Enzyme | Product(s) | Reference |

|---|---|---|---|

| Cell Culture | Catharanthus roseus | Capsaicin glycosides | researchgate.net |

| Enzymatic | Almond β-glucosidase | Capsaicin β-D-glucopyranoside | akjournals.com |

| Enzymatic | Cyclodextrin (B1172386) glucanotransferase (CGTase) | Capsaicin β-maltooligosaccharides | akjournals.com |

| Cultivar | Capsaicin (mg/g dry weight) | Dihydrocapsaicin (mg/g dry weight) | Total Capsaicinoids (mg/g dry weight) | Reference |

|---|---|---|---|---|

| Serrano | 4.76 | 10.14 | 18.048 | mdpi.com |

| Ancho | 0.38 | 0.63 | Not specified | mdpi.com |

| Chiltepín | Not specified | Not specified | 31.84 | mdpi.com |

| Bell Pepper | Not detectable | Not detectable | Not detectable | mdpi.com |

| Compound | Molecular Formula | Water Solubility | Pungency | Reference |

|---|---|---|---|---|

| Capsaicin | C18H27NO3 | Poor | High | akjournals.comptfarm.pl |

| This compound | C24H37NO8 | Enhanced | Significantly Reduced | akjournals.comguidechem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H37NO8 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

(E)-N-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide |

InChI |

InChI=1S/C24H37NO8/c1-15(2)8-6-4-5-7-9-20(27)25-13-16-10-11-17(18(12-16)31-3)32-24-23(30)22(29)21(28)19(14-26)33-24/h6,8,10-12,15,19,21-24,26,28-30H,4-5,7,9,13-14H2,1-3H3,(H,25,27)/b8-6+/t19-,21-,22+,23-,24-/m1/s1 |

InChI Key |

HEYWYCJIIXVRPS-FDOPSVQKSA-N |

SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Capsaicin Beta D Glucopyranoside

Biosynthetic Precursors and Enzymatic Glycosylation Mechanisms in Plantae

The direct precursor for Capsaicin (B1668287) beta-D-Glucopyranoside is capsaicin. The formation of this glucoside is a biotransformation process known as glycosylation. This reaction involves the transfer of a glucose molecule to the capsaicin molecule.

The key enzymes responsible for this process are UDP-glucosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes catalyze the transfer of a glucosyl group from a donor molecule, typically UDP-glucose, to the hydroxyl group on the vanillyl moiety of capsaicin. frontiersin.org This enzymatic reaction results in the formation of a β-glycosidic bond, yielding Capsaicin beta-D-glucopyranoside. Plant cell cultures have demonstrated this ability to regioselectively glycosylate the phenolic group of capsaicinoids. researchgate.net This biotransformation is considered a detoxification mechanism within the plant cells, converting the pungent, less soluble capsaicin into a non-pungent, water-soluble glucoside that can be stored. akjournals.com

The broader biosynthetic pathway leading to the precursor, capsaicin, involves the convergence of two major metabolic routes: the phenylpropanoid pathway and the branched-chain fatty acid pathway. nih.govnih.govresearchgate.net

Phenylpropanoid Pathway : This pathway produces vanillylamine (B75263), the aromatic component of capsaicin. It starts with the amino acid phenylalanine. nih.govrsc.org

Branched-Chain Fatty Acid Pathway : This pathway synthesizes the acyl moiety (8-methyl-6-nonenoyl-CoA), which is derived from the amino acids valine or leucine. nih.govnih.gov

The final step in capsaicin biosynthesis is the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA, a reaction catalyzed by the enzyme capsaicin synthase (CS), also known as acyltransferase. nih.govresearchgate.netnih.gov

Genetic Basis and Regulation of Capsaicinoid Glycoside Biosynthesis

The genetic control of pungency in Capsicum is primarily attributed to the Pun1 (Pungency 1) locus. researchgate.netnih.gov This locus encodes the capsaicin synthase (CS) enzyme (also referred to as AT3, a putative acyltransferase), which is responsible for the final condensation step in capsaicinoid biosynthesis. nih.govresearchgate.netnih.gov The presence of a functional Pun1 gene is essential for the production of capsaicinoids; a large deletion in the recessive pun1 allele results in non-pungent varieties. researchgate.netnih.gov The expression of Pun1 is tissue-specific, occurring in the placenta of the fruit, and is also developmentally regulated. nih.govnih.gov

While the genetics of capsaicinoid production are well-established, the specific genetic regulation of the subsequent glycosylation to form this compound is less defined. However, the process is dependent on the expression of specific UDP-glucosyltransferase (UGT) genes. frontiersin.orgnih.gov In plants, UGTs are a large and diverse family of genes involved in the glycosylation of a wide range of secondary metabolites. mdpi.com The expression of these UGTs can be influenced by various factors, including the presence of the substrate itself. For instance, the accumulation of capsaicin can induce the expression of the necessary UGTs for its conversion to the glucoside form.

Synthetic Methodologies and Chemical Derivatization of Capsaicin Beta D Glucopyranoside

Chemical Synthesis Approaches for the Glucopyranoside Moiety

The direct chemical synthesis of Capsaicin (B1668287) beta-D-Glucopyranoside primarily involves the formation of a glycosidic bond between the phenolic hydroxyl group of the capsaicin aglycone and a glucose donor. The Koenigs-Knorr reaction is a foundational and historically significant method for this type of transformation. wikipedia.orglibretexts.org

In its classic form, the Koenigs-Knorr reaction utilizes a glycosyl halide, such as acetobromoglucose (per-acetylated glucopyranosyl bromide), as the glucose donor. wikipedia.orglibretexts.org The reaction is typically promoted by heavy metal salts, like silver carbonate or silver oxide, which act as a halide acceptor, facilitating the departure of the bromide and the formation of an oxocarbenium ion intermediate. wikipedia.orgnih.gov The alcohol, in this case the phenolic hydroxyl on the vanillyl group of capsaicin or a suitable precursor, then attacks this intermediate to form the glycosidic linkage. libretexts.org

A critical aspect of this method is the stereochemical control at the anomeric center (C-1 of the glucose). The use of a participating protecting group, like an acetyl group at the C-2 position of the glucose donor, is crucial. This group provides anchimeric assistance, leading to the formation of a stable dioxolanium intermediate that directs the incoming alcohol to attack from the opposite face, resulting in a 1,2-trans-glycoside, which for glucose means the beta (β) configuration is selectively formed. wikipedia.orglibretexts.org

In a practical application related to capsaicinoid synthesis, a Koenigs-Knorr type reaction was employed in the chemoenzymatic synthesis of a capsaicinoid glucoside. semanticscholar.org In this strategy, the glycosylation was performed not on capsaicin itself, but on a precursor, α-iodovanillin nitrile. An inexpensive and stable glucosyl donor, acetobromoglucose, was reacted with the phenolic hydroxyl group of the precursor under basic conditions to yield the protected glucoside. semanticscholar.org This highlights a common strategy where the bulky glycosylation step is performed early in the synthetic sequence on a smaller, more manageable precursor before the final aglycone structure is assembled.

Modern variations of the Koenigs-Knorr reaction may use different promoters, such as silver triflate or mercury salts (in the Helferich method), or catalytic versions with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to accelerate the reaction and improve yields under milder, more neutral conditions. wikipedia.orgnih.gov

Enzymatic Synthesis and Biocatalytic Production Strategies

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing Capsaicin beta-D-Glucopyranoside. These biocatalytic approaches leverage the specificity of enzymes to form glycosidic bonds with high regioselectivity (targeting the 4-OH group of the vanillyl ring) and stereoselectivity (forming the β-anomer).

Using Glycosidases: β-Glucosidases, which naturally hydrolyze β-glucosidic bonds, can be used in reverse (transglycosylation) to synthesize glycosides. In a typical procedure, almond β-glucosidase has been used to glucosylate capsaicin. psu.eduresearchgate.net The reaction involves incubating capsaicin with the enzyme in a medium containing a high concentration of a glucose donor, such as D-glucose. This process yielded Capsaicin 4-O-β-D-glucopyranoside with a yield of 35%. researchgate.net

Using Cyclodextrin (B1172386) Glucanotransferase (CGTase): CGTase is another powerful enzyme for glycosylation. It can transfer glucose units from a donor like soluble starch to an acceptor molecule. Research has shown that Capsaicin β-D-glucopyranoside, once formed by a primary glucosylation step (e.g., using β-glucosidase), can be further elongated by CGTase. This sequential enzymatic process adds additional glucose units, forming β-maltoside and β-maltotrioside derivatives of capsaicin. psu.eduresearchgate.net

Whole-Cell Biocatalysis: Cultured plant cells provide a self-contained biocatalytic system with the necessary enzymes and cofactors for glycosylation. Suspension cell cultures of Catharanthus roseus have been shown to effectively convert capsaicin into its corresponding 4-O-β-D-glucopyranoside. researchgate.net Similarly, cultured cells of Coffea arabica and Phytolacca americana have been reported to glucosylate capsaicin. akjournals.com This method avoids the need to isolate and purify specific enzymes, although yields and reaction times can vary.

Below is a table summarizing various enzymatic approaches:

| Biocatalyst | Substrate | Glycosyl Donor | Product(s) | Yield | Reference(s) |

| Almond β-glucosidase | Capsaicin | D-Glucose | Capsaicin 4-O-β-D-glucopyranoside | 35% | researchgate.net |

| CGTase | Capsaicin 4-O-β-D-glucopyranoside | Soluble Starch | Capsaicin 4-O-β-maltoside, Capsaicin 4-O-β-maltotrioside | 58% and 37% respectively | researchgate.net |

| Aspergillus sp. β-xylosidase | Capsaicin | Xylobiose | Capsaicin 4-O-β-xyloside, -xylobioside, -xylotrioside | 15%, 12%, 10% respectively | akjournals.com |

| Catharanthus roseus cells | Capsaicin | Endogenous | Capsaicin 4-O-β-D-glucopyranoside and other glycosides | Not specified | researchgate.net |

Chemoenzymatic Combinatorial Synthesis of Capsaicin Glycosides

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysis to create efficient and scalable synthetic routes. This approach is particularly well-suited for complex molecules like capsaicin glycosides, where a purely chemical or enzymatic route may have limitations such as low yields, harsh reaction conditions, or the need for extensive protecting group manipulation.

A notable example is the expeditious, seven-step synthesis of dihydronorcapsaicin β-D-glucopyranoside, a non-pungent analog, starting from the readily available flavor compound, vanillin (B372448). semanticscholar.org This strategy elegantly demonstrates the power of combining chemical and enzymatic steps:

Chemical Glycosylation: The synthesis begins with a chemical modification of vanillin to an intermediate, α-iodovanillin nitrile. This intermediate undergoes a chemical glycosylation reaction. Using the inexpensive and stable glucosyl donor acetobromoglucose, the phenolic hydroxyl group is glycosylated under basic conditions. This step efficiently installs the sugar moiety early in the synthesis on a small precursor molecule. semanticscholar.org

Intermediate Modifications: The resulting glucosylated nitrile is then chemically reduced to form the corresponding primary amine.

Enzymatic Amidation: The key final step involves a lipase-catalyzed coupling reaction. The glucosylated amine is reacted with methyl nonanoate, where the lipase (B570770) specifically catalyzes the formation of the amide bond, linking the fatty acid side chain to the vanillylamine (B75263) core. This enzymatic step is crucial as it avoids the harsh reagents often required for chemical amidation, which could risk damaging the glycosidic bond. semanticscholar.org

Strategies for Modifying the Aglycone (Capsaicin) Component

Modification of the aglycone, the non-sugar portion of the molecule, is a key strategy for creating diverse capsaicinoid analogs with potentially different biological properties. The capsaicin molecule can be structurally divided into three regions: the aromatic A-ring, the amide bond B-region, and the hydrophobic C-region (the fatty acid tail). Most modifications target the C-region by varying the fatty acid component.

The standard synthesis of capsaicin and its analogs involves the condensation of vanillylamine with a corresponding fatty acid or its activated derivative (like an acyl chloride). By simply changing the fatty acid used in this reaction, a wide array of analogs can be produced.

Varying Acyl Chain Length: Lipase-catalyzed amidation reactions have been used to condense vanillylamine with various fatty acid derivatives. This has resulted in the synthesis of numerous capsaicin analogs with acyl chains ranging from 4 to 18 carbons in length. nih.gov

Utilizing Natural Oils: Natural oils, which are rich mixtures of fatty acids, can be used as cost-effective acyl donors. Lipase-catalyzed transacylation of capsaicin with natural oils in organic solvents like n-hexane has been shown to produce various non-pungent analogs. nih.gov

Introducing Unsaturation: Novel analogs can be created using unsaturated fatty acids. For example, long-chain unsaturated fatty acids from plant sources like Echium seed oil and Ahiflower oil can be reacted with vanillylamine to produce a mixture of N-acylvanillamides (N-AVAMs), which are then separated. This approach allows for the synthesis of analogs derived from fatty acids like γ-linolenic acid (GLA) and stearidonic acid (SDA).

Creating Ester Analogs (Capsinoids): A significant modification involves replacing the amide bond in the B-region with an ester bond, creating a class of compounds known as capsinoids. These are synthesized by the esterification of vanillyl alcohol (instead of vanillylamine) with fatty acid derivatives. Lipases, particularly Novozym 435, have proven highly effective in catalyzing this reaction, producing capsinoids like capsiate (B39960) and dihydrocapsiate (B147844) in high yields (up to 86% for model compounds). nih.gov

Synthesis of Structurally Related Capsaicinoid Glycoside Analogs

Building on the methodologies for glycosylating capsaicin and modifying its aglycone, researchers have synthesized a variety of structurally related capsaicinoid glycoside analogs. These compounds feature variations in either the capsaicinoid core structure or the attached sugar moiety.

Glycosides of Capsaicin Analogs: The same enzymatic and chemoenzymatic strategies used for capsaicin can be applied to its structural analogs.

Dihydrocapsaicin-β-D-glucopyranoside: This naturally occurring glycoside has been identified in Capsicum fruits. nih.gov

Dihydronorcapsaicin β-D-glucopyranoside: This non-pungent analog has been synthesized via a chemoenzymatic pathway. semanticscholar.org

8-Nordihydrocapsaicin Glycosides: The enzymatic glycosylation of 8-nordihydrocapsaicin, an analog of capsaicin, has been successfully demonstrated. Using almond β-glucosidase, 8-nordihydrocapsaicin was converted to its 4-O-β-D-glucopyranoside in 39% yield. researchgate.net This glucoside was then further glycosylated using CGTase to produce the corresponding β-maltoside and β-maltotrioside derivatives. psu.eduresearchgate.net

Analogs with Different Sugar Moieties: The glycosyl donor can be varied to attach sugars other than glucose, creating a range of novel glycosides.

Capsaicin Xylooligosaccharides: Using a β-xylosidase from Aspergillus sp. and xylobiose as the donor, capsaicin has been converted into three new glycosides: capsaicin 4-O-β-xyloside, capsaicin 4-O-β-xylobioside, and capsaicin 4-O-β-xylotrioside, with yields of 15%, 12%, and 10%, respectively. akjournals.com

Capsaicin Maltooligosaccharides: As mentioned previously, the sequential action of β-glucosidase and CGTase can produce capsaicin glycosides with chains of glucose units, namely capsaicin β-maltoside and β-maltotrioside. researchgate.net

This combinatorial approach, mixing and matching different aglycones and sugar donors, allows for the creation of a large library of capsaicinoid glycosides for further study.

Biochemical Interactions and Pharmacological Mechanisms of Capsaicin Beta D Glucopyranoside Non Human/in Vitro Focus

Receptor Binding Studies and Ligand-Target Interactions (e.g., TRPV1, related ion channels, GPCRs)

The primary molecular target for the aglycone, capsaicin (B1668287), is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. nih.gov Capsaicin binds to a cytoplasmic domain of the TRPV1 receptor, an interaction that requires the molecule to first pass through the cell membrane. nih.govresearchgate.net This suggests that Capsaicin beta-D-Glucopyranoside, due to its hydrophilic glucose group, would likely need to undergo enzymatic hydrolysis to release capsaicin before significant interaction with the TRPV1 receptor can occur.

In vitro studies using mouse TRPV1 channels have determined the binding affinity of capsaicin to the wildtype subunit (K_Y) to be 2.4 × 10^6 M^−1. nih.gov The interaction involves key amino acid residues within the vanilloid binding pocket, such as Tyrosine 511 (Y511), which forms a hydrogen bond with the capsaicin molecule. nih.gov Activation of the TRPV1 channel by capsaicin leads to an influx of cations, primarily calcium (Ca2+), into the cell, triggering downstream signaling events. researchgate.netyoutube.com

Beyond its high-affinity interaction with TRPV1, capsaicin has been shown in in vitro studies to interact with a variety of other voltage-gated ion channels, often in a TRPV1-independent manner. dntb.gov.ua In studies on rabbit ventricular myocytes, capsaicin inhibited several voltage-gated potassium (K+), sodium (Na+), and calcium (Ca2+) currents. These inhibitory effects were not reversed by the TRPV1 antagonist capsazepine, indicating a direct interaction with these channels. nih.gov

| Ion Channel Current | Abbreviation | IC50 Value (µM) | Apparent Hill Coefficient | Reference |

|---|---|---|---|---|

| Rapidly activating delayed rectifier K+ current | IKr | 3.4 | Not Reported | dntb.gov.ua |

| Slowly activating delayed rectifier K+ current | IKs | 14.7 | 1.3 | dntb.gov.uanih.gov |

| Transient outward K+ current | Ito | 9.6 | 1.4 | dntb.gov.uanih.gov |

| Voltage-gated Na+ current | INa | 42.7 | 1.4 | dntb.gov.uanih.gov |

| L-type Ca2+ current | ICa,L | 34.9 | Not Reported | dntb.gov.ua |

| Inward rectifier K+ current | IK1 | 38.8 | Not Reported | dntb.gov.ua |

Cellular Signaling Pathway Modulation and Effects on Enzyme Activity (e.g., antioxidant enzymes, inflammatory mediators)

The activation of TRPV1 by capsaicin initiates a cascade of intracellular signaling events. A key pathway modulated is the AMP-activated protein kinase (AMPK) pathway. In an in vitro study using oleic acid-treated HepG2 cells, a capsaicinoid glucoside was shown to activate the TRPV1/AMPK signaling pathway. nih.gov This activation is triggered by the influx of Ca2+, which stimulates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream kinase of AMPK. nih.govnih.gov In silico studies have also shown that capsaicin has a high affinity for MAPK1 and AKT1, key proteins in cell signaling pathways. phcogj.comphcogj.com

Capsaicin and its derivatives also exert significant effects on the activity of various enzymes. In vitro studies have demonstrated that capsaicin can inhibit tumor-associated human Carbonic Anhydrases (hCAs), specifically hCA IX and hCA XII, with experimental K_I values of 0.28 µM and 0.064 µM, respectively. mdpi.com It also inhibits inflammatory enzymes like Cyclooxygenase-2 (COX-2). nih.gov Furthermore, capsaicin has been found to inhibit digestive enzymes such as α-amylase and α-glucosidase in vitro. nih.govorientjchem.org

Regarding antioxidant enzymes, studies on colorectal cancer cell lines (Caco-2 and LS-180) showed that capsaicin treatment increased the activity of superoxide dismutase, catalase, and glutathione peroxidase compared to control cells. openbiochemistryjournal.com This suggests a role in modulating cellular responses to oxidative stress. mdpi.comopenbiochemistryjournal.com

| Target Protein/Enzyme | Cell/System | Observed Effect | Signaling Pathway | Reference |

|---|---|---|---|---|

| AMPK | HepG2 cells | Activation/Upregulation | TRPV1/AMPK | nih.gov |

| MAPK1 (ERK) | In silico | High Binding Affinity | MAPK/ERK | phcogj.comphcogj.com |

| AKT1 | In silico | High Binding Affinity | PI3K/AKT | phcogj.comphcogj.com |

| Carbonic Anhydrase IX (hCA IX) | In vitro enzyme assay | Inhibition (K_I = 0.28 µM) | N/A | mdpi.com |

| Carbonic Anhydrase XII (hCA XII) | In vitro enzyme assay | Inhibition (K_I = 0.064 µM) | N/A | mdpi.com |

| α-Glucosidase | In vitro enzyme assay | Inhibition (IC50 = 117 µg/mL) | N/A | nih.gov |

| α-Amylase | In vitro enzyme assay | Inhibition | N/A | nih.gov |

| Superoxide Dismutase (SOD) | Colorectal cancer cells | Increased Activity | Antioxidant Defense | openbiochemistryjournal.com |

| Catalase (CAT) | Colorectal cancer cells | Increased Activity | Antioxidant Defense | openbiochemistryjournal.com |

Molecular Mechanistic Investigations of Biological Activities (e.g., in vitro anti-inflammatory pathways, neuro-modulatory mechanisms)

In vitro investigations have elucidated several molecular mechanisms underlying the biological activities of capsaicin. Its anti-inflammatory properties are linked to the suppression of key inflammatory mediators. In studies using fibroblasts and animal models, capsaicin treatment was found to decrease the expression of interleukin-6 (IL-6). spandidos-publications.com In vitro, capsaicin also suppresses the gene expression and protein release of other inflammatory adipocytokines, including tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), from adipose tissue of obese mice. nih.gov

The neuro-modulatory mechanisms of capsaicin have been explored in various in vitro systems. In rat locus coeruleus slices, capsaicin stimulates the spontaneous release of the excitatory neurotransmitter glutamate, indicating a role as a modulator of nerve terminal excitability in the central nervous system. nih.gov In primary rat hippocampal neurons subjected to hypoxia, capsaicin demonstrated anti-apoptotic effects by preventing the production of intracellular reactive oxygen species (ROS) and inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov This neuroprotective effect may be mediated through the PI3K/Akt signaling pathway. nih.gov

Enzymatic Hydrolysis and Glycosidase Activity on this compound by Non-Human Enzymes

The presence of a β-D-glucopyranoside linkage makes this compound a substrate for glycosidase enzymes. The chemical structure of this compound was originally elucidated in part through hydrolysis experiments using α- and β-glucosidases. nih.gov Hydrolysis by β-glucosidase successfully cleaved the sugar moiety, confirming the β-glycosidic bond. nih.gov

Enzymatic synthesis of capsaicin glycosides has been achieved in vitro using non-human enzymes. In one study, almond β-glucosidase was used to convert capsaicin into its 4-O-β-D-glucopyranoside. researchgate.netla-press.org This product was then further glycosylated into β-maltooligosaccharides using cyclodextrin (B1172386) glucanotransferase (CGTase). researchgate.netla-press.org

While β-glucosidases act on the glycosidic bond of this compound, other enzymes can hydrolyze the amide bond of the capsaicin aglycone itself. Lipase (B570770) B from Candida antarctica and a novel acylase from Streptomyces mobaraensis have been shown to hydrolyze capsaicin into vanillylamine (B75263) and its respective fatty acid side chain in vitro. researchgate.netnih.gov

| Enzyme | Source | Substrate | Reaction Type | Reference |

|---|---|---|---|---|

| β-Glucosidase | Not specified (for analysis) | This compound | Hydrolysis (Glycosidic bond) | nih.gov |

| β-Glucosidase | Almond | Capsaicin | Synthesis (Glycosylation) | researchgate.netla-press.org |

| Cyclodextrin glucanotransferase (CGTase) | Not specified | Capsaicin 4-O-β-D-glucopyranoside | Synthesis (Glycosylation) | researchgate.net |

| Lipase B | Candida antarctica | Capsaicin | Hydrolysis (Amide bond) | researchgate.net |

| Acylase | Streptomyces mobaraensis | Capsaicin | Hydrolysis (Amide bond) | nih.gov |

Modulation of Gene Expression and Protein Synthesis in in vitro and Model Organism Systems

Capsaicin and its derivatives have been shown to alter the expression of a wide array of genes in various in vitro models. In colorectal cancer cell lines, capsaicin treatment led to an increased expression of genes involved in apoptosis, such as Bax, Caspase3, and the tumor suppressor gene p53. openbiochemistryjournal.com Concurrently, it upregulated the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and PPARγ (Peroxisome proliferator-activated receptor gamma), which are involved in antioxidant response and metabolic regulation, respectively. openbiochemistryjournal.com

A study on a related capsaicinoid glucoside in HepG2 cells demonstrated a significant downregulation of lipogenic genes, including SREBP-1c (Sterol regulatory element-binding protein 1c) and FASN (Fatty Acid Synthase). nih.gov This was accompanied by an increase in the expression of genes related to lipid oxidation, such as PPARδ. nih.gov In another model system, capsaicin was found to suppress the expression of pro-inflammatory cytokine genes, such as Interleukin-6 and MCP-1, in adipocytes from obese mice. nih.gov These findings highlight the compound's ability to modulate gene expression related to apoptosis, metabolism, and inflammation at the transcriptional level.

| Gene | Cell/System | Compound | Effect on Expression | Associated Function | Reference |

|---|---|---|---|---|---|

| Bax | LS-180 colorectal cancer cells | Capsaicin | Increased | Apoptosis | openbiochemistryjournal.com |

| Caspase3 | LS-180 colorectal cancer cells | Capsaicin | Increased | Apoptosis | openbiochemistryjournal.com |

| p53 | LS-180 colorectal cancer cells | Capsaicin | Increased | Tumor Suppression | openbiochemistryjournal.com |

| Nrf2 | Caco-2 & LS-180 cells | Capsaicin | Increased | Antioxidant Response | openbiochemistryjournal.com |

| PPARγ | Caco-2 & LS-180 cells | Capsaicin | Increased | Metabolic Regulation | openbiochemistryjournal.com |

| SREBP-1c | HepG2 cells | Capsaicinoid Glucoside | Decreased | Lipogenesis | nih.gov |

| FASN | HepG2 cells | Capsaicinoid Glucoside | Decreased | Lipogenesis | nih.gov |

| IL-6 | Adipose tissue (obese mice) | Capsaicin | Decreased | Inflammation | nih.gov |

| MCP-1 | Adipose tissue (obese mice) | Capsaicin | Decreased | Inflammation | nih.gov |

Metabolism and Biotransformation of Capsaicin Beta D Glucopyranoside Non Human Biological Systems

Microbial Biotransformation Pathways and Metabolite Identification

Microorganisms possess a diverse enzymatic machinery capable of transforming a wide array of xenobiotics, including Capsaicin (B1668287) beta-D-glucopyranoside. While direct studies on the microbial biotransformation of the pure glucoside are limited, the metabolic pathways can be inferred from studies on capsaicin and the known activities of microbial enzymes.

The initial and most critical step in the microbial metabolism of Capsaicin beta-D-glucopyranoside is the hydrolysis of the glycosidic bond by microbial β-glucosidases, releasing capsaicin. nih.govwikipedia.org Once capsaicin is available, various microorganisms can degrade it further. For instance, Bacillus licheniformis has been shown to hydrolyze capsaicin into vanillylamine (B75263) and 8-methyl-6-trans-nonenoic acid. researchgate.net Other bacteria, such as those found in traditional fermented foods, also exhibit the ability to degrade capsaicin. researchgate.net

Fungi, such as Aspergillus oryzae, can metabolize capsaicin through hydroxylation, oxidation, and other reactions. researchgate.net Human intestinal fungi have been shown to transform capsaicin into a variety of metabolites through processes like hydroxylation, lactylation, succinylation, citric acylation, and acetylation. nih.gov While these studies focus on capsaicin, it is evident that microbial communities have the enzymatic capacity to first deglycosylate this compound and then process the resulting aglycone.

Table 1: Microbial Enzymes and Their Role in the Biotransformation of Capsaicin and its Glucoside

| Microorganism/Enzyme Source | Enzyme | Action on Capsaicin/Capsaicin beta-D-Glucopyranoside | Resulting Metabolites | Reference |

|---|---|---|---|---|

| General Gut Microbiota | β-glucosidase | Hydrolysis of this compound | Capsaicin, Glucose | nih.gov |

| Bacillus licheniformis | Amidase/Hydrolase | Hydrolysis of Capsaicin | Vanillylamine, 8-methyl-6-trans-nonenoic acid | researchgate.net |

| Aspergillus oryzae | Various (e.g., Hydroxylases, Oxidases) | Metabolism of Capsaicin | Hydroxylated and oxidized capsaicin derivatives | researchgate.net |

| Human Intestinal Fungi | Various | Metabolism of Capsaicin | Hydroxylated, lactylated, succinylated, citrylated, and acetylated capsaicin derivatives | nih.gov |

In Vitro Enzymatic Metabolism Studies (e.g., by non-human hepatic microsomes, intestinal flora enzymes)

In vitro studies using non-human enzyme preparations have provided significant insights into the metabolic pathways of capsaicinoids. These studies often utilize liver microsomes from species such as rats and dogs, which contain a high concentration of metabolic enzymes, particularly cytochrome P450s.

When this compound is introduced to such a system, the primary expectation is its hydrolysis by β-glucosidases present in the tissue preparations, releasing capsaicin. nih.gov Subsequent metabolism of the liberated capsaicin is then carried out by hepatic enzymes.

Studies with rat and dog liver microsomes have shown that capsaicin is metabolized into several key products. nih.govresearchgate.netdoi.org The major metabolites identified are 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. nih.govresearchgate.net In addition to these, rat liver microsomes have also been shown to produce vanillylamine and vanillin (B372448), indicating the cleavage of the amide bond. nih.govresearchgate.net These findings suggest that once deglycosylated, capsaicin undergoes both oxidation of the fatty acid side chain and hydrolysis of the amide linkage.

Table 2: In Vitro Metabolism of Capsaicin by Non-Human Hepatic Microsomes

| Enzyme Source | Metabolites Identified | Metabolic Pathway | Reference |

|---|---|---|---|

| Rat Liver Microsomes | 16-hydroxycapsaicin, 17-hydroxycapsaicin, 16,17-dehydrocapsaicin, Vanillylamine, Vanillin | Side-chain oxidation, Amide hydrolysis | nih.govresearchgate.net |

| Dog Liver Microsomes | 16-hydroxycapsaicin, 17-hydroxycapsaicin, 16,17-dehydrocapsaicin | Side-chain oxidation | nih.govresearchgate.net |

Identification and Characterization of Non-Glucoside Metabolites in Model Systems

The detoxification of capsaicin in various non-human model systems results in a range of non-glucoside metabolites. In insects, particularly the larvae of Helicoverpa species, the formation of this compound is a primary detoxification step. researchgate.netsci-hub.senih.gov These insects utilize UDP-glycosyltransferases to conjugate capsaicin with glucose, which is then excreted. researchgate.netnih.gov

However, other non-glucoside metabolites are also formed. In these insects, capsaicin can be metabolized into hydroxylated derivatives and capsaicin oxide, reactions likely catalyzed by cytochrome P450 enzymes. sci-hub.se Furthermore, hydrolysis by carboxylesterases can yield vanillylamine and 8-methyl-6-trans-nonenoic acid. sci-hub.se

In plant systems, as previously mentioned, the primary non-glucoside metabolites of capsaicin are the products of peroxidase-mediated oxidation, such as 5,5′-dicapsaicin and other polymers. nih.gov

In vitro models with non-human enzymes have consistently identified a set of core non-glucoside metabolites. These include hydroxylated forms of capsaicin and the products of amide bond cleavage, as detailed in the section on hepatic microsome studies.

Table 3: Identified Non-Glucoside Metabolites of Capsaicin in Various Non-Human Model Systems

| Model System | Metabolite | Enzyme/Process | Reference |

|---|---|---|---|

| Insect (Helicoverpa spp.) | Hydroxylated capsaicin, Capsaicin oxide | Cytochrome P450s | sci-hub.se |

| Vanillylamine | Carboxylesterase | sci-hub.se | |

| 8-methyl-6-trans-nonenoic acid | Carboxylesterase | sci-hub.se | |

| Plant (Capsicum spp.) | 5,5′-dicapsaicin, Dehydrogenation polymers | Peroxidase | nih.gov |

| Rat Liver Microsomes | 16-hydroxycapsaicin | Cytochrome P450 | nih.govresearchgate.net |

| 17-hydroxycapsaicin | Cytochrome P450 | nih.govresearchgate.net | |

| 16,17-dehydrocapsaicin | Cytochrome P450 | nih.govresearchgate.net | |

| Vanillylamine, Vanillin | Amidase/Hydrolase | nih.govresearchgate.net |

Structure Activity Relationship Sar of Capsaicin Beta D Glucopyranoside and Its Analogs

Influence of the Glycosidic Linkage Configuration on Biological Interactions

The addition of a glucose molecule to capsaicin (B1668287) via a glycosidic bond fundamentally alters its interaction with biological systems, most notably the transient receptor potential vanilloid 1 (TRPV1), the receptor responsible for the sensation of pungency. Capsaicin beta-D-Glucopyranoside is a naturally occurring glucoside found in pungent varieties of Capsicum fruits. nih.gov The specific configuration of this linkage, a β-glycosidic bond, is critical in defining the molecule's properties.

Glycosylation at the 4-hydroxyl group of the vanillyl moiety effectively masks this critical functional group. In free capsaicin, this phenolic hydroxyl group is essential for forming hydrogen bonds within the TRPV1 binding pocket, a key step in receptor activation. nih.govscilit.com By attaching a bulky, hydrophilic glucose unit through a β-linkage, the molecule is sterically hindered from fitting correctly into the binding site. This prevents the crucial hydrogen bond formation, leading to a significant reduction or complete loss of pungency. psu.edu

The β-configuration orients the glucose away from the capsaicin aglycone in a specific spatial arrangement. This configuration, common in natural glycosides, is recognized by specific enzymes like β-glucosidases. nih.gov This suggests that this compound may function as a prodrug; it is inactive in its glycosylated form but can be hydrolyzed by enzymes in the body to release active capsaicin. This enzymatic cleavage is dependent on the linkage configuration, as enzymes are highly specific. For instance, α-glucosidases would not cleave this β-linkage. nih.gov

Furthermore, the introduction of the glycosidic bond drastically changes the physicochemical properties of the molecule. It significantly increases water solubility compared to the highly lipophilic free capsaicin, which alters its absorption, distribution, and metabolism. psu.edu

Role of Glucopyranoside Stereochemistry and Conformational Dynamics

The stereochemistry of the glucopyranoside moiety and the resulting conformational dynamics of the entire molecule are pivotal in governing its biological inactivity as a TRPV1 agonist. The glucose is in the D-configuration and adopts a stable chair conformation, which is the most energetically favorable arrangement. This specific and rigid three-dimensional structure, attached to the phenolic ring of the capsaicin aglycone, imposes significant conformational constraints.

Molecular dynamics studies on free capsaicin have shown that the molecule possesses distinct dynamic regions: a relatively rigid aromatic head and a highly flexible aliphatic tail. researchgate.net This flexibility allows the aglycone to adopt an optimal "tail-up, head-down" conformation within the TRPV1 binding pocket, which is necessary for activation. nih.govscilit.com

The presence of the bulky and polar glucopyranoside group fundamentally alters these dynamics. It restricts the rotational freedom of the vanillyl head group and its interaction with the rest of the molecule. The hydrophilic glucose moiety would preferentially interact with an aqueous solvent environment, likely forcing the entire molecule into conformations that are unfavorable for entering the hydrophobic binding pocket of the TRPV1 receptor. The stable stereochemistry of the glucose unit ensures that this steric and electronic shielding of the capsaicin pharmacophore is maintained, preventing the necessary interactions for receptor activation.

Impact of Capsaicin Aglycone Structural Modifications on Receptor Binding and Activity Profiles

The structure-activity relationship of the capsaicin aglycone is well-established and can be divided into three critical regions: Region A (the vanillyl group), Region B (the amide linkage), and Region C (the hydrophobic alkyl chain). Modifications in any of these regions can dramatically alter receptor binding and biological activity.

Region A (Vanillyl Group): The 4-hydroxyl and 3-methoxy groups are paramount for high-potency activation of the TRPV1 receptor. The hydroxyl group acts as a hydrogen bond donor, while the ether oxygen of the methoxy (B1213986) group can act as a hydrogen bond acceptor. nih.gov As seen with this compound, masking the hydroxyl group abolishes activity. Removing or altering these groups significantly reduces the molecule's effectiveness.

Region B (Amide Linkage): The amide bond is another crucial site for hydrogen bonding within the receptor. Replacing the amide with an ester bond, as seen in capsinoids, results in compounds that are significantly less pungent. nih.gov This highlights the importance of the specific hydrogen-bonding capabilities of the N-H group in the amide for potent TRPV1 activation.

Region C (Hydrophobic Tail): The length and saturation of the alkyl tail are key modulators of activity. The tail interacts with a hydrophobic portion of the binding pocket. An optimal length and the presence of a double bond, as in capsaicin, contribute to high potency. For example, dihydrocapsaicin (B196133), which lacks the double bond, has slightly different potency. Altering the length of the chain can also impact how well the molecule fits within the binding pocket, thereby affecting its agonist activity. elifesciences.org

A summary of the effects of these modifications is presented in the table below.

| Region of Modification | Structural Change | Impact on TRPV1 Receptor Binding/Activity | Reference |

| Region A (Vanillyl Group) | Masking/removal of 4-hydroxyl group (e.g., glycosylation) | Abolishes or drastically reduces agonist activity | psu.edu |

| Region A (Vanillyl Group) | Mutation of key receptor residue (Y511A) interacting with this region | Reduces binding affinity by ~100-fold | nih.gov |

| Region B (Amide Linkage) | Replacement of amide with an ester (e.g., capsinoids) | Significantly reduces pungency/agonist activity | nih.gov |

| Region C (Hydrophobic Tail) | Saturation of the alkyl chain (e.g., dihydrocapsaicin) | Slightly alters potency | mdpi.com |

| Region C (Hydrophobic Tail) | Altering the length of the alkyl chain | Modulates potency; size mismatch can decrease stability of binding | elifesciences.org |

Comparative SAR Analysis with Free Capsaicin and Other Capsaicinoid Glycosides

A comparative analysis underscores the unique profile of this compound relative to its parent compound and other derivatives.

Versus Free Capsaicin: The most striking difference is the lack of pungency in the glycosylated form. Free capsaicin is a potent agonist of the TRPV1 receptor, leading to the characteristic burning sensation. nih.gov this compound, by having its phenolic hydroxyl group blocked, is inactive at this receptor. psu.edu This modification, however, confers potential benefits, such as increased water solubility and the possibility of targeted delivery, where the active aglycone is released only upon enzymatic action. While capsaicin itself has antioxidant properties, the activity of its glycoside would depend on whether it is hydrolyzed first. nih.gov

Versus Other Capsaicinoid Glycosides: Research has shown the synthesis of other capsaicinoid glycosides, such as the β-maltoside and β-maltotrioside of capsaicin, and the β-glucoside of 8-nordihydrocapsaicin. psu.edu These compounds, like the primary subject of this article, are expected to be non-pungent. Studies on their biological effects, such as anti-obesity activity, suggest they function as prodrugs. The different sugar moieties could influence solubility and the rate of enzymatic hydrolysis, thereby fine-tuning the release profile of the active capsaicinoid. psu.edu

Versus Other Natural Glycosides: Other glycosides isolated from Capsicum species, such as icariside E5, also demonstrate a lack of interaction with the TRPV1 receptor, a finding consistent with the SAR of this compound. researchgate.net This reinforces the general principle that glycosylation of the vanillyl moiety prevents the necessary molecular interactions for receptor activation.

Versus Capsinoids: Capsinoids, such as capsiate (B39960), are naturally occurring analogs that possess an ester linkage in place of capsaicin's amide bond. This single change makes them significantly less pungent, yet they retain other biological activities, such as effects on energy metabolism. nih.govnih.gov This contrasts with this compound, where the modification is at the vanillyl head. This comparison highlights that different structural modifications can be used to ablate pungency while potentially retaining other systemic biological effects, albeit through different mechanisms of action and molecular targets.

| Compound | Key Structural Feature | TRPV1 Agonist Activity (Pungency) | Physicochemical Properties | Probable Mechanism of Action |

| Capsaicin | Free 4-hydroxyl group, amide bond | High | Lipophilic, low water solubility | Direct TRPV1 receptor agonist |

| This compound | Glycosidic bond at 4-hydroxyl position | None | Hydrophilic, increased water solubility | Inactive prodrug, requires enzymatic hydrolysis to release capsaicin |

| Capsiate (a Capsinoid) | Ester bond instead of an amide bond | Very Low / None | Lipophilic | Weak/no TRPV1 activation; other mechanisms involved |

| Icariside E5 | Glycoside of a different aglycone | None | Presumed hydrophilic | Does not signal through TRPV1 |

Prospective Non Clinical and Biotechnological Applications of Capsaicin Beta D Glucopyranoside

Role in Plant Stress Response and Defense Mechanisms

Capsaicinoids, the broader family to which capsaicin (B1668287) belongs, are recognized as secondary metabolites that play a crucial role in the defense mechanisms of Capsicum plants. nih.gov They act as a deterrent against herbivores and have antifungal properties. nih.gov The presence of Capsaicin beta-D-glucopyranoside in pungent pepper varieties, and its positive correlation with capsaicin and dihydrocapsaicin (B196133) levels, suggests a significant role in the plant's defense strategy. nusanipa.ac.id It is hypothesized that the glycosylation of capsaicin serves as a detoxification and storage mechanism for the plant. By converting the highly pungent and biologically active capsaicin into a water-soluble and less reactive glucoside, the plant can safely accumulate a reserve of this defensive compound. This stored form can then be hydrolyzed by β-glucosidases to release the active capsaicin upon tissue damage caused by pests or pathogens. nusanipa.ac.id

Interestingly, this detoxification strategy is not unique to plants. Some herbivorous insects, such as species from the genus Helicoverpa, have been found to metabolize capsaicin into this compound to reduce its toxicity, which is then excreted. nih.gov This parallel evolution of a detoxification pathway highlights the biological significance of the glucosylation of capsaicin.

The table below summarizes the presence of this compound in different Capsicum species, highlighting its association with pungent varieties.

| Capsicum Species | Cultivar | Pungency | Detection of this compound |

| Capsicum annuum | 'High Heat' | Pungent | Detected |

| Capsicum annuum | Various | Pungent | Detected |

| Capsicum frutescens | Various | Pungent | Detected |

| Capsicum chinense | Various | Pungent | Detected |

| Capsicum annuum | Various | Non-pungent | Not Detected |

This table is based on data from Higashiguchi et al. (2006). nusanipa.ac.id

Utilization in Biocatalytic Production of Modified Capsaicinoids and Natural Products

The enzymatic synthesis of capsaicinoid derivatives is an area of growing interest as it offers a greener alternative to chemical synthesis. lu.se Biocatalysis, using enzymes or whole-cell systems, allows for the production of specific and modified capsaicinoids. Research has demonstrated the successful enzymatic synthesis of capsaicin glycosides, including this compound, using enzymes like β-glucosidase and cyclodextrin (B1172386) glucanotransferase (CGTase). researchgate.netnih.gov These processes can convert pungent capsaicin into its non-pungent, water-soluble glucoside form. researchgate.net

While the biocatalytic production of this compound has been established, its utilization as a precursor for the biocatalytic synthesis of other modified capsaicinoids is a promising but less explored area. The glucoside could serve as a water-soluble starting material for enzymatic reactions, allowing for further modifications of the capsaicin backbone to create novel compounds with potentially unique biological activities. This approach could lead to the development of new pharmaceuticals or functional food ingredients.

Potential in Food Science as a Natural Additive for Flavor Masking or Stability

One of the most promising applications of this compound in food science lies in its significantly reduced pungency. It has been reported that the pungency of capsaicin 4-O-β-D-glucopyranoside is approximately 1/100th that of capsaicin. nih.gov This dramatic reduction in heat, while retaining the basic capsaicinoid structure, makes it an excellent candidate for use as a food additive where the health benefits of capsaicinoids are desired without the intense spiciness. nusanipa.ac.id This could be particularly useful for flavor masking, helping to reduce bitterness or other off-flavors in functional foods and beverages.

Furthermore, the glycosylation of capsaicin enhances its water solubility and is expected to improve its stability. nih.gov Capsaicin itself can be unstable and degrade under certain processing conditions, such as high temperatures and extreme pH levels. researchgate.net The addition of the glucose moiety can protect the sensitive parts of the molecule, potentially leading to a longer shelf-life and better retention of its bioactive properties in food products. nih.govresearchgate.net Encapsulation techniques are currently used to improve capsaicin's stability in food formulations, and the use of its naturally more stable glucoside could offer a more direct approach. nih.govresearchgate.net

Development as a Research Tool or Probe Compound for Biochemical Studies

Capsaicin is a well-known and potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and heat sensation. webmd.com The interaction of capsaicin with TRPV1 has been extensively studied. researchgate.net this compound, with its bulky glucose group attached to the phenolic hydroxyl group of the vanillyl moiety, would likely have a significantly different binding affinity and activation profile for the TRPV1 receptor. This makes it a potentially valuable research tool.

By comparing the effects of capsaicin and its glucoside on TRPV1, researchers could gain a deeper understanding of the structure-activity relationship of the receptor's binding pocket. It could be used as a probe to investigate how modifications to the vanillyl group affect receptor activation and desensitization. nih.gov

Furthermore, this compound is a natural substrate for β-glucosidases. nusanipa.ac.id As such, it could be developed as a specific substrate for assaying the activity of these enzymes from various sources. The release of capsaicin upon enzymatic hydrolysis could be monitored, providing a sensitive method for studying enzyme kinetics and inhibition. This could be particularly relevant for studying plant β-glucosidases involved in defense mechanisms or insect digestive enzymes. nih.govnih.gov

Exploratory Applications in Agricultural and Pest Management Strategies

The use of capsaicin as a natural pesticide and repellent is well-established. plantarchives.orgorst.edu It is effective against a range of agricultural pests, including spider mites and aphids. researchgate.net However, the high pungency and low water solubility of capsaicin can present challenges in its formulation and application, including irritation to the applicator and potential phytotoxicity at high concentrations. mdpi.com

This compound offers several potential advantages for agricultural applications. Its increased water solubility would allow for easier formulation of aqueous sprays without the need for organic solvents. google.com The significantly lower pungency would make it safer and less irritating for agricultural workers to handle. nih.gov

The table below outlines the potential advantages of using this compound in pest management compared to capsaicin.

| Feature | Capsaicin | This compound (Potential) |

| Pungency/Irritancy | High | Low |

| Water Solubility | Low | High |

| Formulation | Requires solvents/emulsifiers | Easier to formulate in water-based sprays |

| Mode of Action | Direct Repellent/Insecticide | Pro-pesticide with potential for controlled release |

| Safety for Applicator | Irritant | Reduced risk of irritation |

Challenges and Future Directions in Capsaicin Beta D Glucopyranoside Research

Methodological Limitations and Advanced Techniques in Glycoside Research

The analysis of glycosylated compounds like Capsaicin (B1668287) beta-D-Glucopyranoside presents unique methodological challenges. The addition of a sugar moiety significantly alters the physicochemical properties of the parent molecule, capsaicin, necessitating specialized analytical techniques for accurate identification and quantification.

Historically, the analysis of capsaicinoids has relied on methods such as thin-layer chromatography (TLC) and gas chromatography (GC). nih.govresearchgate.net However, these methods often require derivatization and may lack the sensitivity and specificity needed for complex mixtures containing glycosides. nih.gov High-Performance Liquid Chromatography (HPLC) has become a more reliable and standard method for the quantitative analysis of capsaicinoids. researchgate.netusamv.ro For glycosylated forms, Reverse Phase HPLC (RP-HPLC) coupled with detectors like a photodiode array (PAD) is often employed. usamv.ro

A primary limitation in glycoside research is the structural complexity and the presence of isomers, which can be difficult to separate and distinguish using chromatography alone. The complexity of analyzing pepper extracts is compounded by the potential for overlapping signals from different capsaicinoids. researchgate.net This has driven the adoption of more advanced and powerful techniques:

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are invaluable for the characterization of capsaicin and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide precise mass data, which is crucial for determining the elemental composition of novel glycosides. researchgate.net Methods like Direct Analysis in Real Time (DART) mass spectrometry offer rapid analysis of samples with minimal preparation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR are powerful tools for the definitive structural elucidation of capsaicinoids and their glycosides. nih.govnih.gov Two-dimensional NMR techniques (e.g., COSY, HMBC) are essential for confirming the structure and identifying the specific site of glycosylation. researchgate.netelsevierpure.com While NMR is highly effective for structural authentication, its application for quantifying total capsaicinoids can sometimes be hindered by overlapping signals, necessitating the use of chemometric tools for spectral data analysis. researchgate.net

Overcoming the current limitations requires an integrated approach, often combining chromatography for separation with MS and NMR for identification and structural confirmation. researchgate.netresearchgate.net

Table 1: Comparison of Analytical Techniques in Capsaicinoid Glycoside Research

| Technique | Advantages | Limitations | Application in Glycoside Research |

| HPLC | Reliable, quantitative, widely available. researchgate.netusamv.ro | May require preliminary purification; limited structural information alone. usamv.ro | Separation and quantification of glycosides from extracts. |

| LC-MS/MS | High sensitivity and selectivity; provides molecular weight information. nih.gov | Can be expensive; ionization efficiency can vary. | Identification and quantification of known and unknown glycosides. researchgate.net |

| NMR | Provides definitive structural elucidation. nih.govelsevierpure.com | Lower sensitivity than MS; complex spectra can be difficult to interpret. researchgate.net | Confirmation of glycosylation site and stereochemistry. researchgate.net |

Elucidation of Unexplored Biological Activities and Mechanistic Gaps

While the parent compound, capsaicin, has been extensively studied for its analgesic, anti-inflammatory, and metabolic effects, the biological activity profile of Capsaicin beta-D-Glucopyranoside is not as well understood. nih.govnih.gov The addition of a glucose molecule is expected to significantly alter its bioavailability, solubility, and interaction with biological targets, potentially leading to a different or modified range of effects.

One of the few direct investigations into the bioactivity of capsaicin glycosides found that both the β-glucoside and β-maltoside derivatives of capsaicin showed inhibitory effects on high-fat-diet-induced body weight gain in mice. researchgate.net This suggests that glycosylation does not eliminate the metabolic activity and may offer a novel approach to developing weight-management formulations. researchgate.net

However, significant mechanistic gaps remain. Key research questions that need to be addressed include:

Receptor Interaction : Does this compound interact with the TRPV1 receptor, the primary target of capsaicin, and with what affinity? The glycosyl moiety could sterically hinder the binding to the receptor, potentially reducing or abolishing the characteristic pungency and related downstream effects.

Metabolism and Bioavailability : Is the glycoside hydrolyzed by gut microbiota or enzymes in the body to release free capsaicin, or does it act in its glycosylated form? Understanding its metabolic fate is crucial to interpreting its biological effects.

Novel Activities : The increased water solubility of the glucoside may allow it to interact with different biological systems or targets compared to the highly hydrophobic capsaicin. nih.gov This could unveil entirely new therapeutic possibilities, for instance, in areas where capsaicin's poor solubility is a limiting factor.

The anticancer effects of capsaicin are known to involve multiple pathways, including the generation of reactive oxygen species and the disruption of mitochondrial membrane potential. nih.gov It remains to be elucidated whether the glycosylated form shares these mechanisms or exhibits a different mode of action. nih.gov

Advancements in Sustainable Production and Derivatization Technologies

The production of this compound can be approached through extraction of naturally occurring glycosides or by synthetic derivatization of capsaicin. Advances in both areas are critical for ensuring a sustainable and efficient supply for research and potential commercial applications.

For precursor sourcing, modern extraction techniques for capsaicinoids are moving towards more environmentally friendly and efficient methods compared to traditional solvent extraction. usamv.rotuiasi.ro These include:

Supercritical Fluid Extraction (SFE) : Using supercritical carbon dioxide, SFE is a green technology that is fast, effective, and avoids the use of organic solvents. researchgate.netusamv.ro

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) : These techniques use ultrasonic waves or microwaves to enhance extraction efficiency, often requiring less solvent and time than conventional methods. usamv.rotuiasi.ro

The most direct and controlled method for producing this compound is through derivatization, specifically enzymatic glycosylation. A study demonstrated the successful synthesis of capsaicin 4-O-β-D-glucopyranoside using β-glucosidase from almonds. researchgate.net This biocatalytic approach offers several advantages over chemical synthesis, including high specificity (regioselectivity), mild reaction conditions, and reduced generation of hazardous waste. The same study further demonstrated sequential glycosylation using cyclodextrin (B1172386) glucanotransferase (CGTase) to create larger maltooligosaccharide conjugates, showcasing the potential for creating a variety of capsaicin derivatives with tailored properties. researchgate.net

Future advancements will likely focus on optimizing these enzymatic processes, discovering new enzymes with higher efficiency or different specificities, and developing scalable biocatalytic systems for industrial production.

Integration of Omics Technologies for Comprehensive Glycoside Profiling

The complexity of phytochemical profiles in plants like peppers necessitates a holistic analytical approach. "Omics" technologies, particularly metabolomics, are becoming indispensable for the comprehensive profiling of capsaicinoids and their glycosylated forms within a biological system. researchgate.net

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a sample. In the context of Capsicum research, this allows for a broad snapshot of the various capsaicinoids present, including minor and previously unidentified glycosides. When coupled with advanced analytical platforms like high-resolution mass spectrometry, researchers can employ strategies such as feature-based molecular networking. researchgate.net This approach groups molecules with similar MS/MS fragmentation patterns, allowing for the rapid identification of entire classes of related compounds, such as capsaicinoids, which often share a characteristic vanilloid head fragment (m/z = 137). researchgate.net

The integration of omics can help:

Discover novel capsaicinoid glycosides in different pepper varieties.

Understand how genetic and environmental factors influence the accumulation of these glycosides. researchgate.net

Elucidate the biosynthetic pathways leading to glycosylation by correlating metabolite profiles with transcriptomic (gene expression) data.

This comprehensive profiling provides a much richer understanding than the targeted analysis of a single compound and is a crucial step toward harnessing the full chemical diversity of capsaicinoids.

Emerging Research Frontiers in Glycosylated Phytochemicals

The study of this compound is part of a broader and rapidly expanding research frontier focused on glycosylated phytochemicals. Glycosylation is a widespread modification of natural products in plants, often serving to increase solubility, stability, and facilitate transport and storage. Researchers are increasingly recognizing that this modification is not merely a metabolic footnote but a critical determinant of a compound's biological activity.

Emerging areas of interest include:

Modulation of Bioactivity : As seen with capsaicin, glycosylation can alter the interaction of a phytochemical with its molecular targets, potentially reducing toxicity while retaining or enhancing therapeutic efficacy.

Tackling Glycation : Research into advanced glycation end products (AGEs), which are formed by non-enzymatic reactions between sugars and proteins, is a significant area of study in aging and diseases like diabetes. nih.govmdpi.com Understanding how naturally occurring glycosides interact with or influence these pathways is an emerging field. While distinct from enzymatic glycosylation, the study of glycation highlights the profound biological impact of sugar-molecule conjugates. mdpi.com

Enhanced Delivery and Formulation : The improved water solubility of glycosides makes them attractive candidates for pharmaceutical and nutraceutical development, overcoming the formulation challenges associated with their often-hydrophobic parent compounds (aglycones).

The future of glycosylated phytochemical research lies in a multidisciplinary approach that combines synthetic biology, enzymatic engineering, advanced analytics, and pharmacology to explore the vast, untapped potential of these natural molecules.

Q & A

Q. How to address batch-to-batch variability in this compound isolation from natural sources?

- Methodological Answer : Standardize plant material by growth stage (e.g., 45 days post-anthesis) and environmental controls (light: 16h/8h cycle; 25°C). Normalize yields to dry weight and capsaicin content (µg/mg). Replicate extractions (n ≥ 5) with coefficient of variation (CV) <15% ensure reproducibility .

Q. What criteria validate the structural elucidation of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.